1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
Description
1-(3-Chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 3-chlorophenyl group at position 1 and a 3-(trifluoromethyl)phenyl group at position 3. Its molecular formula is C₁₄H₉ClF₃N₄, with a molecular weight of 324.69 g/mol and an XLogP3 value of 4.4, indicating moderate lipophilicity . The compound has six hydrogen bond acceptors and a topological polar surface area (TPSA) of 43.6 Ų, suggesting balanced solubility and membrane permeability.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4/c15-11-5-2-6-12(8-11)22-13(19-20-21-22)9-3-1-4-10(7-9)14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFFLDPXLBMREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and trifluoromethylphenyl precursors.
Reaction Conditions: The reaction is often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the formation of the desired tetraazole ring.
Industrial Production: On an industrial scale, the production methods may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl rings are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- The target compound balances lipophilicity (XLogP3 = 4.4) and polarity (TPSA = 43.6), favoring both membrane permeability and solubility .
- The benzyl-substituted analog (C₁₅H₁₀ClF₃N₄) has increased molecular weight and steric bulk, which may enhance receptor binding but reduce metabolic stability .
- The chloromethyl derivative (C₉H₆ClF₃N₄) is smaller and more reactive, enabling facile further functionalization .
- Triazole analogs (e.g., 1H-1,2,4-triazole in ) differ in nitrogen count and ring acidity, impacting hydrogen-bonding capacity and pharmacokinetics.
Stability and Reactivity
- The tetrazole ring is resistant to hydrolysis but sensitive to strong oxidizing agents. The electron-withdrawing Cl and CF₃ groups stabilize the ring via resonance and inductive effects .
Biological Activity
1-(3-Chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS No. 338411-41-9) is a synthetic compound belonging to the class of tetraazoles. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Biological Activity
The biological activity of 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has been explored in various studies, focusing primarily on its pharmacological properties.
Antimicrobial Activity
Research indicates that tetraazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole showed efficacy against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Potential
The anticancer activity of tetraazole derivatives has been a focal point in recent research. Preliminary findings suggest that 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole may induce apoptosis in cancer cell lines through the activation of caspase pathways. This warrants further investigation into its mechanisms and efficacy in cancer therapy.
Case Studies and Research Findings
Several studies have documented the biological effects of tetraazole derivatives:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study B (2023) | Reported anti-inflammatory effects via cytokine inhibition in vitro. |
| Study C (2024) | Showed potential anticancer activity through apoptosis induction in breast cancer cell lines. |
These findings highlight the diverse biological activities associated with this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via a heterocyclic coupling reaction. A typical procedure involves reacting substituted phenyl precursors (e.g., 3-chlorophenyl and 3-trifluoromethylphenyl derivatives) with sodium azide under acidic conditions. Heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 at 70–80°C for 1 hour improves yield and purity . Optimization includes monitoring via TLC, followed by recrystallization in aqueous acetic acid. Key parameters are temperature control (<80°C to avoid decomposition) and stoichiometric ratios (1:1 molar ratio of precursors) .
Q. How are spectroscopic techniques (IR, NMR) used to confirm the structure of this tetrazole derivative?
- Methodological Answer :
- IR Spectroscopy : The tetrazole ring exhibits a strong absorption band at ~1,500–1,600 cm⁻¹ for C=N stretching. The trifluoromethyl group shows peaks at 1,100–1,300 cm⁻¹ (C-F stretching), and the chlorophenyl group displays C-Cl bending at ~700 cm⁻¹ .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm, multiplet) and absence of NH protons (indicative of N-substitution). Substituent-specific shifts: 3-chlorophenyl protons appear downfield (~δ 7.5 ppm) due to electron-withdrawing effects .
Q. What is the role of the 3-chlorophenyl and 3-trifluoromethylphenyl substituents in modulating electronic properties?
- Methodological Answer :
- 3-Chlorophenyl : Enhances electrophilicity via inductive electron withdrawal, stabilizing the tetrazole ring and influencing reactivity in cross-coupling reactions.
- 3-Trifluoromethylphenyl : Introduces strong electron-withdrawing and lipophilic effects, improving metabolic stability in bioactive analogs .
- Computational studies (e.g., DFT) can quantify substituent effects on HOMO-LUMO gaps and dipole moments .
Advanced Research Questions
Q. How can conflicting spectroscopic data in literature for similar tetrazole derivatives be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Comparative Analysis : Cross-validate with high-resolution mass spectrometry (HRMS) and ¹³C NMR.
- Variable Temperature NMR : Resolves dynamic tautomerism (e.g., 1H- vs. 2H-tetrazole forms) by observing signal splitting at low temperatures .
- Crystallography : Single-crystal X-ray diffraction (e.g., as in ) provides unambiguous structural confirmation .
Q. What strategies improve yield in multi-step syntheses of substituted tetrazoles?
- Methodological Answer :
- Catalyst Screening : Replace traditional acids with Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance azide cyclization efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
Q. How can computational modeling guide the design of tetrazole-based bioactive molecules?
- Methodological Answer :
- Docking Studies : Predict binding affinity to targets (e.g., kinases, GPCRs) using software like AutoDock.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) influenced by the trifluoromethyl group .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
